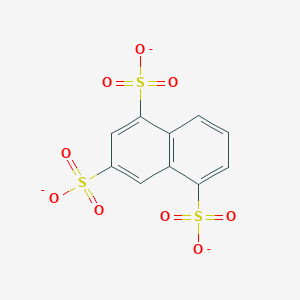
1,3,5-Naphthalenetrisulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Naphthalenetrisulfonate (NTS) is a chemical compound that is widely used in various scientific research applications. It is a water-soluble compound that has been extensively studied for its unique chemical and physical properties. NTS is a trisulfonate derivative of naphthalene and is also known as NTS-3 or NTS sodium salt.
Mecanismo De Acción
The mechanism of action of 1,3,5-Naphthalenetrisulfonate is based on its ability to bind to metal ions. The compound contains three sulfonate groups that can coordinate with metal ions such as calcium, magnesium, and zinc. This coordination results in a change in the fluorescence properties of NTS, which can be detected using spectroscopic techniques.
Biochemical and Physiological Effects:
1,3,5-Naphthalenetrisulfonate has been shown to have several biochemical and physiological effects. It has been demonstrated to inhibit the activity of calcium-dependent enzymes such as phospholipase A2 and protein kinase C. NTS has also been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,3,5-Naphthalenetrisulfonate in lab experiments include its water solubility, low toxicity, and high sensitivity for metal ion detection. However, the limitations of NTS include its relatively low selectivity for metal ions and its potential interference with other fluorescent probes.
Direcciones Futuras
There are several future directions for the use of 1,3,5-Naphthalenetrisulfonate in scientific research. One potential application is its use as a biosensor for the detection of metal ions in living cells. Another direction is the development of NTS-based fluorescent probes for the detection of specific proteins and nucleic acids. Additionally, the use of NTS in drug delivery systems is an area of active research.
Métodos De Síntesis
The synthesis of 1,3,5-Naphthalenetrisulfonate can be achieved through several methods. One of the most commonly used methods is the reaction of naphthalene with sulfuric acid and oleum. The resulting compound is then treated with sodium hydroxide to yield NTS. Other methods include the reaction of naphthalene with chlorosulfonic acid or the reaction of naphthalene with sulfur trioxide.
Aplicaciones Científicas De Investigación
1,3,5-Naphthalenetrisulfonate has been extensively studied for its various scientific research applications. It is commonly used as a fluorescent probe to detect metal ions in biological and environmental samples. NTS has also been used as a pH indicator and as a fluorescent probe for the detection of proteins and nucleic acids.
Propiedades
IUPAC Name |
naphthalene-1,3,5-trisulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O9S3/c11-20(12,13)6-4-8-7(10(5-6)22(17,18)19)2-1-3-9(8)21(14,15)16/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19)/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMHJULHWVWVFN-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5O9S3-3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Naphthalenetrisulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Hydroxy(phenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinone oxime](/img/structure/B221271.png)
![Methyl {[3-(anilinocarbonyl)-5-oxo-2-phenyl-1-imidazolidinyl]oxy}acetate](/img/structure/B221273.png)
![2-(dimethylamino)ethyl 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-3-carboxylate](/img/structure/B221274.png)

![1-(azepan-1-yl)-2-((1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B221281.png)
![N-[(E)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B221282.png)







